Cas no 5436-38-4 (1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

5436-38-4 structure
Produktname:1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-Nr.:5436-38-4
MF:C12H17N5O3
MW:279.295081853867
CID:385786
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-8-(4-morpholinyl)-
- 1,3,7-trimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,5-dione
- 1,3,7-trimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- 1,3,7-Trimethyl-8-morpholino-3,7-dihydro-purin-2,6-dion
- 8-(morpholin-4-yl)quinoline-5,6-dione
- 8-morpholin-4-yl-quinoline-5,6-dione
- 8-Morpholino-5,6-chinolinchinon
- 8-Morpholino-5,6-quinolinequinone
- 8-morpholinocaffeine
- AC1L614M
- AC1Q6N60
- AG-J-36795
- AR-1H4087
- CTK4E7858
- NSC89399
- 1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1,3,7-trimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione
-
- Inchi: 1S/C12H17N5O3/c1-14-8-9(15(2)12(19)16(3)10(8)18)13-11(14)17-4-6-20-7-5-17/h4-7H2,1-3H3
- InChI-Schlüssel: LZQBJEYAJKIENE-UHFFFAOYSA-N
- Lächelt: N1(C)C2=C(N(C)C(=O)N(C)C2=O)N=C1N1CCOCC1
Berechnete Eigenschaften
- Genaue Masse: 279.13331
- Monoisotopenmasse: 279.133139
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 1
- Komplexität: 425
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 70.9
Experimentelle Eigenschaften
- Dichte: 1.49
- Siedepunkt: 495.8°Cat760mmHg
- Flammpunkt: 253.6°C
- PSA: 70.91
- pka: 1.06±0.20(Predicted)
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1070-0203-4mg |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1070-0203-10mg |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-5mg |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-10μmol |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-2mg |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-3mg |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-15mg |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-5μmol |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-2μmol |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F1070-0203-1mg |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5436-38-4 | 90%+ | 1mg |
$81.0 | 2023-05-17 |
1,3,7-trimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Verwandte Literatur
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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